molecular formula C11H9NO3 B14766001 3-Methyl-5-(pyridin-3-yl)furan-2-carboxylic acid

3-Methyl-5-(pyridin-3-yl)furan-2-carboxylic acid

Cat. No.: B14766001
M. Wt: 203.19 g/mol
InChI Key: HSVAEZVQEDGHHP-UHFFFAOYSA-N
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Description

3-Methyl-5-(pyridin-3-yl)furan-2-carboxylic acid is an organic compound belonging to the class of heterocyclic aromatic compounds It features a furan ring substituted with a pyridine ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(pyridin-3-yl)furan-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(pyridin-3-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Alcohol derivatives

    Substitution: Various substituted pyridine derivatives

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pyridin-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(pyridin-3-yl)furan-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group, in particular, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-methyl-5-pyridin-3-ylfuran-2-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-7-5-9(15-10(7)11(13)14)8-3-2-4-12-6-8/h2-6H,1H3,(H,13,14)

InChI Key

HSVAEZVQEDGHHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C2=CN=CC=C2)C(=O)O

Origin of Product

United States

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